3-Fluorodihydro-2H-pyran-4(3H)-one
Overview
Description
3-Fluorodihydro-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C5H7FO2 and its molecular weight is 118.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Analysis
3-Fluorodihydro-2H-pyran-4(3H)-one has been studied for its conformational properties. Silva et al. (2014) investigated the conformational preferences of 2-fluorocyclohexanone and its modification into this compound, which was expected to create a gauche effect. However, they found that the introduction of an endocyclic oxygen did not significantly change the conformational populations both in the gas phase and solution due to the influence of the carbonyl group and hyperconjugation in the equatorial conformer (Silva, Andrade, Silla, Duarte, Rittner, & Freitas, 2014).
Synthesis of Fluorinated Derivatives
Xu et al. (2015) described the one-pot, multi-component synthesis of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives. These derivatives were synthesized from ethyl 2-fluoroacetoacetate, malononitrile, and aromatic aldehydes, catalyzed by NaOH. This method demonstrated an efficient pathway for synthesizing fluorinated pyran derivatives (Xu, Shi, Zhou, Wang, Zhang, Song, & Deng, 2015).
Fluorination Cyclizations
Launay et al. (2010) explored the Prins reaction using BF3·OEt2 as a Lewis acid for the synthesis of 4-fluoro-pyrans and -piperidines. This study extended the Prins fluorination methodology for generating the C–F bond in heterocycles, demonstrating the versatility of fluorinated pyrans in organic synthesis (Launay, Slawin, & O'Hagan, 2010).
Photophysical Properties
Delbaere et al. (2001) investigated the kinetic and structural behavior of a photochromic compound, 3-(2-fluorophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran (F-Py), using nuclear magnetic resonance spectroscopy. Their work contributed to understanding the photochromic systems and the role of fluorinated pyrans in such systems (Delbaere, Micheau, Teral, Bochu, Campredon, & Vermeersch, 2001).
Properties
IUPAC Name |
3-fluorooxan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORMSHMHGGKSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634788 | |
Record name | 3-Fluorooxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624734-19-6 | |
Record name | 3-Fluorooxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorooxan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why doesn't the endocyclic oxygen in 3-fluorodihydro-2H-pyran-4(3H)-one induce a strong gauche effect as initially expected?
A1: While the introduction of an endocyclic oxygen in 2-fluorocyclohexanone to form this compound could theoretically create a gauche effect in the axial conformer, the study demonstrated that this effect is not significant. [] This is because the carbonyl group in the molecule plays a crucial role. It participates in hyperconjugation with the rest of the molecule when the fluorine atom is in the equatorial position. This hyperconjugation stabilizes the equatorial conformer, even though there is a strong dipole-dipole repulsion between the fluorine atom and the carbonyl group. [] Therefore, the conformational preference for this compound does not shift significantly towards the axial conformer as would be expected with a strong gauche effect.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.